N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex organic compound that features a thiadiazole ring and a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting ethyl sulfanyl hydrazine with carbon disulfide under basic conditions to form the thiadiazole ring.
Formation of the Triazolopyrimidine Moiety: This involves the cyclization of appropriate precursors such as 5-methyl-7-oxo-7H-[1,2,4]triazolo[4,3-a]pyrimidine.
Coupling Reaction: The final step involves coupling the thiadiazole and triazolopyrimidine moieties through a sulfanyl linkage using reagents like acetic anhydride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole and triazolopyrimidine rings can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole or triazolopyrimidine derivatives.
Substitution: Substituted thiadiazole or triazolopyrimidine derivatives.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Used in the development of advanced materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
- **N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is unique due to its specific combination of thiadiazole and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2S3/c1-3-22-12-18-16-10(24-12)14-8(21)5-23-11-17-15-9-13-7(20)4-6(2)19(9)11/h4H,3,5H2,1-2H3,(H,13,15,20)(H,14,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYLSSCCSPAWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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